Product packaging for Docos-14-enoic acid(Cat. No.:CAS No. 82683-09-8)

Docos-14-enoic acid

Cat. No.: B14422652
CAS No.: 82683-09-8
M. Wt: 338.6 g/mol
InChI Key: MTHLEQRYTJWJKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Docos-14-enoic acid, with the CAS number 45281-27-4, is a 22-carbon monounsaturated fatty acid also commonly known as erucic acid . It is classified as an omega-9 fatty acid, denoted by the lipid shorthand 22:1 n-9, and has a molecular formula of C22H42O2 and a molecular weight of 338.57 g/mol . This compound is found naturally in the seeds of various plants, such as those of the Brassica family, including rapeseed and mustard, and wallflower . In research settings, this compound is of significant interest for several applications. It serves as a key starting material or intermediate in organic synthesis and industrial research. Its structure makes it a candidate for studying the production of biofuels, such as biodiesel, and for the development of biodegradable lubricants, surfactants, and polymers . Furthermore, as a very long-chain fatty acid, it is a compound of interest in biochemical and nutritional studies, particularly in comparative analyses of lipid metabolism and the physiological effects of different dietary fatty acids . Researchers value this high-purity compound for its role in advancing the understanding of lipid chemistry and material sciences. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H42O2 B14422652 Docos-14-enoic acid CAS No. 82683-09-8

Properties

CAS No.

82683-09-8

Molecular Formula

C22H42O2

Molecular Weight

338.6 g/mol

IUPAC Name

docos-14-enoic acid

InChI

InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h8-9H,2-7,10-21H2,1H3,(H,23,24)

InChI Key

MTHLEQRYTJWJKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=CCCCCCCCCCCCCC(=O)O

Origin of Product

United States

Occurrence and Distribution of Docos 14 Enoic Acid

Natural Sources and Biological Tissues

There is a notable absence of research identifying and quantifying docos-14-enoic acid in specific natural sources. The following sections reflect this data gap.

Plant-Based Origins (e.g., Brassica family, oilseeds)

Currently, there are no specific scientific reports that identify this compound as a constituent of plant-based oils or tissues. In contrast, its positional isomer, (13Z)-docos-13-enoic acid, commonly known as erucic acid, is well-known for its high concentration in the seed oils of the Brassicaceae family, which includes rapeseed and mustard. atamanchemicals.comnih.govwikipedia.orgatamankimya.com For instance, high-erucic acid rapeseed oil can contain 20% to 54% erucic acid, and it can constitute up to 42% of mustard oil. wikipedia.orgatamankimya.com However, this extensive research into erucic acid does not extend to the this compound isomer, which is not reported as a significant component in these or other analyzed oilseeds.

Marine Organisms and Aquatic Ecosystems

The scientific literature lacks specific identification of this compound in marine organisms or aquatic ecosystems. While various fatty acids are cataloged in marine life, including other docosenoic acid isomers like (11Z)-docos-11-enoic acid (cetoleic acid) and erucic acid, this compound is not typically among the listed compounds in fatty acid profiles of marine samples. atamanchemicals.comontosight.ai Marine organisms are known to contain a wide diversity of fatty acids, but specific data for the 14-isomer is not available. researchgate.net

Mammalian Tissue Distribution and Localization (e.g., cellular membranes, specific organs)

Specific data on the distribution and localization of this compound in mammalian tissues is not available in published research. The metabolism of very long-chain fatty acids is a subject of scientific study, but the presence of this particular isomer within cellular membranes or specific organs has not been documented. Research on its prominent isomer, erucic acid, shows it can be metabolized in the liver, but similar metabolic pathways or tissue accumulation for this compound have not been described. atamanchemicals.comatamankimya.com

Biosynthesis and Metabolic Pathways of Docos 14 Enoic Acid

De Novo Synthesis Mechanisms Relevant to Very Long-Chain Fatty Acids

De novo synthesis of fatty acids is the primary pathway for producing the foundational molecules that are later modified to create a diverse array of fatty acid species, including very long-chain fatty acids (VLCFAs). This process primarily occurs in the cytosol of cells in the liver, adipose tissue, and lactating mammary glands. pharmacy180.comnih.gov The synthesis starts with acetyl-CoA, a central molecule in metabolism derived from carbohydrates and amino acids. pharmacy180.comyoutube.com

The initial and rate-limiting step is the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase (ACC). pharmacy180.comnih.gov Subsequently, the multi-enzyme complex known as fatty acid synthase (FAS) orchestrates a series of seven reactions. This cycle begins with the loading of acetyl-CoA and malonyl-CoA onto the acyl carrier protein (ACP) domain of FAS. Through a repeating sequence of condensation, reduction, dehydration, and another reduction, the fatty acid chain is extended by two carbons in each cycle. youtube.com

The primary product of the FAS complex is palmitic acid (16:0), a 16-carbon saturated fatty acid. pharmacy180.com Palmitic acid serves as the principal precursor for the synthesis of longer-chain fatty acids. Further elongation beyond 16 carbons occurs in the smooth endoplasmic reticulum, where separate enzyme systems, rather than a single multifunctional enzyme, take over. pharmacy180.comyoutube.com This elongation process is the gateway to the formation of VLCFAs, which are defined as fatty acids with 20 or more carbon atoms. reactome.orgnih.gov

Enzymatic Transformations and Interconversions of Docos-14-enoic Acid

Once synthesized, this compound can be further metabolized through several oxidative pathways that modify its structure and function.

Cytochrome P450 (CYP) Monooxygenases: CYP enzymes are a large family of proteins involved in the metabolism of a wide range of endogenous and exogenous compounds, including fatty acids. researchgate.netnih.govmdpi.com These enzymes can catalyze hydroxylation reactions on the fatty acid chain. researchgate.netnih.gov While not directly part of β-oxidation, CYP-mediated hydroxylation can produce hydroxy fatty acids that may have distinct biological activities or be prepared for further degradation. researchgate.net

Lipoxygenases (LOXs): Lipoxygenases are iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene structure. nih.govwikipedia.org They form hydroperoxy fatty acid derivatives, which are precursors to potent signaling molecules like leukotrienes and lipoxins. nih.govresearchgate.net As this compound is a monounsaturated fatty acid, it is not a typical substrate for most LOX enzymes, which preferentially act on polyunsaturated fatty acids like arachidonic acid and linoleic acid. nih.govahajournals.org

ω-Oxidation: This is an alternative fatty acid degradation pathway that occurs in the endoplasmic reticulum of the liver and kidneys. allen.inbyjus.com Unlike β-oxidation, which shortens the chain from the carboxyl end, ω-oxidation acts on the terminal methyl carbon (the ω-carbon). wikipedia.orgmicrobenotes.com The process involves three main steps:

Hydroxylation: A mixed-function oxidase system, involving cytochrome P450 and NADPH, hydroxylates the ω-carbon to form a primary alcohol. allen.inbyjus.com

Oxidation to Aldehyde: The newly formed hydroxyl group is oxidized to an aldehyde by alcohol dehydrogenase. byjus.com

Oxidation to Carboxylic Acid: The aldehyde group is further oxidized to a carboxyl group by aldehyde dehydrogenase, resulting in a dicarboxylic acid. byjus.com

This dicarboxylic acid can then be activated with coenzyme A at either end and undergo β-oxidation to produce shorter-chain dicarboxylic acids like succinic acid. wikipedia.org ω-oxidation is generally a minor pathway but becomes more significant when β-oxidation is impaired. byjus.commicrobenotes.com

PathwayKey Enzyme(s)LocationModification to Fatty Acid
CYP-mediated HydroxylationCytochrome P450 MonooxygenasesEndoplasmic ReticulumAddition of a hydroxyl (-OH) group to the carbon chain. researchgate.net
ω-OxidationCYP450, Alcohol Dehydrogenase, Aldehyde DehydrogenaseEndoplasmic ReticulumConversion of the terminal methyl group to a carboxylic acid, forming a dicarboxylic acid. byjus.com

Isomerization Reactions and Stereochemical Considerations

The stereochemistry of this compound is centered on the geometry of the double bond at the 14th carbon. In naturally occurring contexts, this fatty acid is predominantly found as the cis isomer, designated as (14Z)-docosenoic acid. This cis configuration introduces a kink in the long acyl chain, which is crucial for its function in biological membranes by influencing fluidity and protein interactions. The corresponding trans isomer, (14E)-docosenoic acid, is known as brassidic acid. atamanchemicals.com

Direct isomerization of the double bond in this compound is not a primary metabolic reaction under normal physiological conditions. However, cis-trans isomerization of monounsaturated fatty acids can be catalyzed by certain enzymes or induced by non-enzymatic, free-radical mechanisms. For example, thiyl radicals are known to catalyze the cis-trans isomerization of double bonds in fatty acids, a process that can occur under conditions of oxidative stress. researchgate.net During the process of beta-oxidation, if the position of the double bond is incompatible with the enzymatic machinery, enzymes such as enoyl-CoA isomerase are required to shift the position or geometry of the double bond. However, for a double bond at the 14th position, standard beta-oxidation can proceed for several cycles before the bond is encountered.

Formation of Bioactive Derivative Metabolites

This compound, as a very long-chain monounsaturated fatty acid, can serve as a substrate for various enzymatic pathways that produce bioactive lipid mediators. These derivatives often function as signaling molecules in various physiological processes. The primary pathways involve oxygenation reactions catalyzed by cytochrome P450 (CYP) enzymes. frontiersin.orgmdpi.com

Key potential metabolic transformations include:

Epoxidation : CYP epoxygenases can add an oxygen atom across the double bond at the 14th carbon. This reaction forms 14,15-epoxydocosanoic acid (also known as 14,15-EDC). Epoxides derived from other fatty acids, such as the epoxyeicosatrienoic acids (EETs) from arachidonic acid, are recognized as important signaling molecules in the cardiovascular system. nih.gov

Hydroxylation : CYP hydroxylases, particularly those in the CYP4A and CYP4F families, can introduce a hydroxyl group at or near the terminal methyl end (the omega, ω, carbon) of the fatty acid chain. frontiersin.org This results in the formation of ω-hydroxylated or (ω-1)-hydroxylated metabolites, such as 22-hydroxy-docos-14-enoic acid and 21-hydroxy-docos-14-enoic acid. These hydroxylated fatty acids play roles in regulating vascular tone and ion transport.

The formation of these derivatives transforms the relatively inert fatty acid into potent, locally acting signaling molecules.

Table 1: Potential Bioactive Metabolites Derived from this compound
Derivative MetaboliteFormation PathwayCatalyzing Enzyme FamilyPotential Biological Role
14,15-epoxydocosanoic acid (14,15-EDC)Epoxidation of the C14=C15 double bondCytochrome P450 (CYP) EpoxygenaseSignaling molecule, potential vasoregulator
22-hydroxy-docos-14-enoic acidOmega (ω) hydroxylationCytochrome P450 (CYP) Hydroxylase (e.g., CYP4A, CYP4F)Regulation of ion channels and vascular tone
21-hydroxy-docos-14-enoic acidOmega-1 (ω-1) hydroxylationCytochrome P450 (CYP) Hydroxylase (e.g., CYP4A, CYP4F)Modulation of cellular signaling pathways

Catabolic Pathways and Degradation Relevant to this compound

Peroxisomal Beta-Oxidation of Very Long-Chain Fatty Acids

The catabolism of this compound (C22:1) must begin in the peroxisomes, as mitochondria are unable to process fatty acids with chain lengths greater than 20 carbons. nih.gov This peroxisomal beta-oxidation pathway serves to shorten the very long-chain fatty acid (VLCFA) into smaller units that can be further metabolized by the mitochondria. mdpi.com

The process involves four key steps:

Activation and Transport : this compound is first activated in the cytosol to its coenzyme A (CoA) derivative, docosenoyl-CoA. This molecule is then transported into the peroxisome by an ATP-binding cassette (ABC) transporter, such as ABCD1. researchgate.net

Dehydrogenation : Inside the peroxisome, the first step is catalyzed by acyl-CoA oxidase 1 (ACOX1). This enzyme creates a double bond between the alpha and beta carbons (C2 and C3), and the electrons are transferred directly to molecular oxygen, producing hydrogen peroxide (H₂O₂). aocs.org This step differs from the mitochondrial equivalent, as it does not generate FADH₂ for ATP synthesis. The H₂O₂ is subsequently neutralized to water by catalase.

Hydration and Dehydrogenation : A multifunctional enzyme then performs two consecutive reactions: hydration of the double bond to form a hydroxyl group, followed by oxidation of this group to a ketone. This second oxidation step generates one molecule of NADH.

Thiolytic Cleavage : Finally, a peroxisomal thiolase enzyme cleaves the bond between the alpha and beta carbons, releasing a two-carbon acetyl-CoA molecule and a shortened acyl-CoA (now C20:1).

This cycle is repeated until the fatty acyl-CoA is shortened to a medium-chain length, typically octanoyl-CoA (C8:0). mdpi.comwikipedia.org These shortened acyl-CoAs and the acetyl-CoA molecules are then exported to the mitochondria for complete oxidation. mdpi.com

Mitochondrial Catabolism and Energy Yield

The products of peroxisomal beta-oxidation—medium-chain acyl-CoAs (like octanoyl-CoA) and acetyl-CoA—are transported into the mitochondrial matrix to complete the catabolic process and maximize energy extraction. mdpi.com The octanoyl-CoA enters the mitochondrial beta-oxidation pathway, which is mechanistically similar to the peroxisomal pathway but with key differences: the first dehydrogenation step is catalyzed by an acyl-CoA dehydrogenase that transfers electrons to FAD, producing FADH₂. aocs.orgabcam.com

The acetyl-CoA generated from both peroxisomal and mitochondrial beta-oxidation enters the citric acid cycle (tricarboxylic acid cycle), where it is completely oxidized to CO₂. This process generates additional NADH, FADH₂, and GTP (energetically equivalent to ATP). Finally, all the NADH and FADH₂ produced during beta-oxidation and the citric acid cycle are reoxidized by the electron transport chain, driving the synthesis of a large quantity of ATP via oxidative phosphorylation. aocs.orgabcam.com

The total energy yield from the complete oxidation of one molecule of this compound can be calculated by summing the ATP generated from all stages of catabolism. The initial activation of the fatty acid consumes two ATP equivalents. libretexts.org

Table 2: Calculated ATP Yield from the Complete Oxidation of this compound
Metabolic ProcessProducts per Molecule of this compoundATP Yield per ProductTotal ATP
Activation (in cytosol)---2
Peroxisomal β-Oxidation (7 cycles)7 NADH, 7 Acetyl-CoA, 1 Octanoyl-CoA--
Mitochondrial β-Oxidation (3 cycles on Octanoyl-CoA)3 NADH, 3 FADH₂, 4 Acetyl-CoA--
Electron Transport Chain (from β-Oxidation)10 NADH (7 peroxisomal + 3 mitochondrial) 3 FADH₂ (mitochondrial)2.5 1.525 4.5
Citric Acid Cycle (from 11 total Acetyl-CoA)33 NADH 11 FADH₂ 11 GTP2.5 1.5 182.5 16.5 11
Net ATP Yield 137.5

Cellular and Molecular Roles of Docos 14 Enoic Acid

Integration into Complex Lipids

Once inside the cell, docos-14-enoic acid is activated to its coenzyme A (CoA) derivative, docos-14-enoyl-CoA, rendering it available for incorporation into various complex lipids. This process is fundamental to its roles in energy storage and as a structural component of cellular membranes.

Incorporation into Phospholipids (B1166683) and Triacylglycerols

Like other fatty acids, this compound is a substrate for the synthesis of phospholipids, the primary building blocks of cellular membranes, and triacylglycerols (TAGs), the main form of energy storage in cells. imrpress.com The synthesis of TAGs involves the sequential acylation of a glycerol (B35011) backbone. libretexts.orgaocs.org this compound can be esterified to the glycerol-3-phosphate backbone, contributing to the formation of phosphatidic acid, a key intermediate in the synthesis of both phospholipids and triacylglycerols.

Studies on other 22-carbon fatty acids, such as docosahexaenoic acid (DHA), have shown their incorporation into various phospholipid classes, including phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). nih.govnih.gov While direct evidence for this compound is scarce, it is expected to follow similar pathways. The incorporation into TAGs serves as a mechanism to buffer excess fatty acids, storing them in lipid droplets for future energy needs. nih.gov

Table 1: General Pathways for Fatty Acid Incorporation into Complex Lipids
Complex LipidGeneral Pathway of IncorporationKey Intermediate
PhospholipidsAcylation of glycerol-3-phosphate or lysophospholipids.Phosphatidic Acid
TriacylglycerolsSequential acylation of glycerol-3-phosphate, followed by dephosphorylation and a final acylation of diacylglycerol.Diacylglycerol

Remodeling of Lipid Molecular Species

The initial incorporation of fatty acids into phospholipids does not represent the final composition of cellular membranes. A continuous process of deacylation and reacylation, known as lipid remodeling or the Lands' cycle, allows for the modification of the fatty acyl chains of phospholipids. researchgate.net This process enables cells to dynamically alter their membrane composition in response to various physiological stimuli and environmental changes.

Modulation of Biological Membrane Structure and Dynamics

The fatty acid composition of membrane phospholipids is a critical determinant of the structural and dynamic properties of biological membranes. The incorporation of this compound, with its long acyl chain and single double bond, is expected to influence membrane fluidity, thickness, and the formation of specialized membrane domains.

The presence of unsaturated fatty acids generally increases membrane fluidity by introducing kinks into the acyl chains, which disrupts tight packing of the phospholipids. nih.govresearchgate.net However, very-long-chain fatty acids can also increase membrane thickness and order. nih.gov The specific impact of this compound would depend on its relative abundance and its interactions with other membrane lipids, such as cholesterol. Studies on other long-chain monounsaturated fatty acids suggest they can influence membrane properties and may have protective effects against cellular stress induced by saturated fatty acids. nih.govnih.gov The unique properties of docosahexaenoic acid (DHA), a C22 polyunsaturated fatty acid, have been shown to significantly alter membrane fluidity, phase behavior, and the activity of membrane proteins. nih.govresearchgate.net While this compound is monounsaturated, its considerable chain length suggests it would also have a distinct impact on membrane biophysics.

Table 2: Potential Effects of this compound on Membrane Properties (Inferred from related fatty acids)
Membrane PropertyPotential EffectBasis of Inference
FluidityMay increase fluidity due to its cis double bond, but the long chain length could have an ordering effect.General principles of unsaturated fatty acids and VLCFAs. nih.govnih.govresearchgate.net
ThicknessLikely to increase bilayer thickness due to its 22-carbon chain.Studies on other very-long-chain fatty acids. nih.gov
Lipid Raft FormationCould influence the formation and stability of lipid rafts.Role of VLCFAs in membrane microdomains. cambridge.orgcambridge.org

Mechanisms of Cellular Uptake and Intracellular Trafficking

The entry of fatty acids into cells is a complex process involving both passive diffusion and protein-mediated transport. Once inside, they are chaperoned by fatty acid-binding proteins to various cellular compartments for metabolism or storage.

Transporter-Mediated Uptake Mechanisms

Several families of membrane proteins are known to facilitate the transport of long-chain and very-long-chain fatty acids across the plasma membrane. These include the fatty acid transport proteins (FATPs/SLC27 family) and the fatty acid translocase CD36. imrpress.comresearchgate.net Some FATPs have acyl-CoA synthetase activity, which is thought to "trap" the incoming fatty acid by converting it to its CoA ester, thereby facilitating its net uptake. cambridge.org

Given that this compound is a very-long-chain fatty acid, it is likely that its uptake is mediated by one or more of these transporter systems. Members of the FATP family, for instance, are known to be involved in the activation of VLCFAs. cambridge.org While direct evidence for the transport of this compound by a specific transporter is lacking, the established roles of these proteins in handling other VLCFAs suggest their involvement.

Endocytic Pathways and Internalization Routes (e.g., clathrin- and caveolae-mediated endocytosis, gymnosis)

In addition to transporter-mediated uptake, endocytic pathways have been implicated in the internalization of fatty acids and other lipids.

Clathrin-mediated endocytosis (CME) is a major pathway for the uptake of various macromolecules. news-medical.netwikipedia.orgfrontiersin.org Some studies have suggested a role for CME in the uptake of certain fatty acids, particularly in conjunction with other molecules or under specific cellular conditions. nih.govnih.gov

Caveolae , specialized lipid raft domains of the plasma membrane, are also involved in cellular lipid trafficking. cambridge.orgnih.govnih.gov The major structural protein of caveolae, caveolin-1, has been implicated in fatty acid uptake. nih.govnih.govacs.org These flask-shaped invaginations can internalize lipids and associated proteins. The fatty acid transporter CD36 is often localized to caveolae, suggesting a coordinated mechanism for fatty acid uptake involving both transporters and endocytosis. cambridge.orgnih.gov

Gymnosis refers to the uptake of naked oligonucleotides by cells without the use of transfection reagents. nih.govnih.gov The mechanism is thought to involve endocytosis. While primarily studied in the context of nucleic acid therapeutics, some reports suggest that lipids can influence this process. researchgate.nettandfonline.comresearchgate.net However, the direct role of gymnosis as a primary uptake mechanism for free fatty acids like this compound is not well-established.

The relative contribution of each of these pathways to the cellular uptake of this compound remains to be elucidated and is likely dependent on cell type and metabolic state.

Intracellular Distribution and Compartmentalization

The distribution of this compound within the cell is tightly regulated and linked to its metabolic pathways. As with other very-long-chain fatty acids (VLCFAs), its journey from synthesis to incorporation into complex lipids or degradation involves several key organelles.

The primary site for the synthesis and elongation of fatty acids, including the precursors to this compound, is the endoplasmic reticulum (ER). nih.govfrontiersin.org The ELOVL (Elongation of Very Long Chain Fatty Acids) family of enzymes, which are integral membrane proteins of the ER, catalyze the rate-limiting step in fatty acid elongation. nih.gov Once synthesized or taken up by the cell, this compound must be activated to its acyl-CoA form (docosenoyl-CoA) by acyl-CoA synthetases to participate in metabolic processes. nih.gov

Intracellular trafficking of these lipophilic molecules from the ER to other organelles is thought to be facilitated by cytosolic fatty acid-binding proteins (FABPs) and potentially through vesicular transport via structures like caveolae. researcher.lifenih.gov This directed movement ensures that the fatty acid reaches specific compartments for its designated function.

The ultimate destinations for this compound within the cell are diverse:

Cellular Membranes: It is incorporated into the acyl chains of phospholipids and sphingolipids, becoming a structural component of the plasma membrane and organellar membranes. nih.gov The presence of VLCMFAs can significantly influence the biophysical properties of these membranes.

Lipid Droplets: For energy storage, it can be esterified into triglycerides and stored within lipid droplets.

Peroxisomes: For catabolism, VLCFAs are primarily broken down via β-oxidation within peroxisomes, as they are poor substrates for mitochondrial β-oxidation. mdpi.comyoutube.com

This compartmentalization is crucial for preventing the cytotoxic effects of free fatty acids and for channeling them efficiently into specific anabolic or catabolic pathways. nih.gov

Table 1: Key Organelles in the Metabolism and Distribution of this compound

Organelle Primary Role Related to this compound Key Associated Proteins/Processes
Endoplasmic Reticulum (ER) Synthesis and elongation ELOVL enzymes, Acyl-CoA synthetases
Cytosol Intracellular transport Fatty Acid-Binding Proteins (FABPs)
Cellular Membranes Structural component Phospholipids, Sphingolipids
Peroxisomes Catabolism (β-oxidation) Peroxisomal β-oxidation enzymes

| Lipid Droplets | Energy storage | Triglyceride synthesis enzymes |

Influence on Cellular Signaling Pathways

Very-long-chain fatty acids are emerging as important modulators of cellular signaling, acting both as structural elements that influence membrane protein function and as precursors for signaling molecules.

This compound, when integrated into membrane lipids, can indirectly modulate the function of membrane-associated proteins and receptors. The length and saturation of fatty acyl chains within the lipid bilayer determine critical membrane properties such as thickness, fluidity, and curvature. nih.govresearchgate.net These properties, in turn, exert a powerful influence on the conformational state and activity of embedded proteins, including ion channels, G protein-coupled receptors (GPCRs), and enzymes. nih.govmdpi.com

For instance, studies on the related VLCMFA nervonic acid (C24:1) have shown that its enrichment in membrane lipids can alter the activity of intramembrane proteases like γ-secretase. nih.gov While direct binding of this compound to a specific receptor is not well-documented, some GPCRs, such as GPR40 (also known as FFAR1), are activated by a range of long-chain fatty acids, suggesting a potential mechanism for direct signaling. nih.gov The incorporation of VLCMFAs into sphingolipids is also critical, as these lipids are key components of lipid rafts, specialized membrane microdomains that organize signaling platforms and regulate receptor trafficking and activity. nih.gov

Protein fatty acylation is a post-translational modification where a fatty acid is covalently attached to a protein, altering its hydrophobicity, membrane affinity, and interactions. nih.gov While the most common forms are S-palmitoylation (C16:0) and N-myristoylation (C14:0), recent evidence demonstrates that VLCFAs can also be used for protein acylation. nih.govchemrxiv.org

Research has shown that key signaling proteins can be acylated by saturated VLCFAs. nih.govresearchgate.net For example, during the process of necroptosis, the protein MLKL (mixed-lineage kinase-like) is acylated with VLCFAs, a step that is critical for its recruitment to the plasma membrane and the execution of cell death. chemrxiv.orgresearchgate.net This modification is mediated by enzymes from the ZDHHC family of palmitoyl (B13399708) acyltransferases. chemrxiv.org Although direct evidence for this compound is pending, the existence of this mechanism for other VLCFAs suggests a potential role. Such acylation serves as a specific molecular switch, regulating the subcellular localization and function of target proteins in response to cellular signals. nih.gov

Table 2: Functional Consequences of Protein Fatty Acylation

Consequence Description Example Mechanism
Subcellular Localization Increases protein hydrophobicity, promoting association with cellular membranes (plasma membrane, ER, Golgi). Acylation of MLKL by VLCFAs targets it to the plasma membrane during necroptosis. chemrxiv.org
Protein-Protein Interactions The attached lipid moiety can mediate or stabilize interactions with other proteins, particularly those in membrane microdomains. Acylated proteins often partition into lipid rafts, concentrating them with other signaling components.
Protein Stability Acylation can protect proteins from degradation or, conversely, target them for specific proteolytic pathways. -

| Modulation of Activity | Can induce conformational changes that alter the enzymatic activity or signaling output of the modified protein. | - |

Transcriptional and Post-Transcriptional Regulation of Genes Associated with this compound Metabolism

The cellular levels of this compound are tightly controlled through the regulation of genes involved in its synthesis and degradation. This control is exerted at both the transcriptional and post-transcriptional levels, allowing cells to adapt to changing metabolic needs. cambridge.org

The synthesis of this compound is dependent on the activity of fatty acid elongases (ELOVLs) and desaturases. nih.govnih.gov The expression of the genes encoding these enzymes is primarily controlled by two major families of transcription factors:

Sterol Regulatory Element-Binding Proteins (SREBPs): SREBP-1c is a master regulator of lipogenesis. nih.gov When activated, it moves to the nucleus and binds to sterol regulatory elements (SREs) in the promoter regions of genes like ELOVL6, stimulating their transcription to promote the synthesis of saturated and monounsaturated fatty acids. nih.govcambridge.org

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that function as lipid sensors. nih.gov Different isoforms have distinct roles; for instance, PPARα activation generally upregulates genes for fatty acid oxidation, while PPARγ is involved in lipogenesis. nih.gov Fatty acids, including long-chain monounsaturated fatty acids, can act as ligands for PPARs, directly influencing the transcription of genes related to their own metabolism. nih.govcambridge.org There is also significant cross-talk, where PPARα can suppress SREBP-1c activity, providing a mechanism for feedback control. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Nervonic acid
Docosenoyl-CoA
Palmitate

Advanced Methodologies for Docos 14 Enoic Acid Research

Chromatographic and Spectrometric Techniques for Analysis and Profiling

Advanced analytical instrumentation is central to the detailed profiling of lipids containing docos-14-enoic acid. Gas chromatography and high-performance liquid chromatography, often coupled with mass spectrometry, form the cornerstone of these analytical workflows.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

Gas chromatography-mass spectrometry (GC-MS) is a primary and powerful technique for the comprehensive profiling of fatty acids, including this compound. Due to the low volatility of free fatty acids, they must first be converted into more volatile derivatives, typically fatty acid methyl esters (FAMEs).

The FAME-containing sample is injected into the GC, where it is vaporized. A carrier gas, usually helium, transports the vaporized analytes through a long, thin capillary column. The separation of different FAMEs is based on their boiling points and interaction with the column's stationary phase. For fatty acid analysis, columns with a polar stationary phase, such as those made of polyethylene (B3416737) glycol, or non-polar phases like dimethylpolysiloxane, are commonly used. nih.govsemanticscholar.org A programmed temperature gradient is applied to the column oven, starting at a lower temperature and gradually increasing, to facilitate the sequential elution of FAMEs from the shortest to the longest chain length. semanticscholar.org

Upon exiting the column, the separated FAMEs enter the mass spectrometer. In the ion source, they are typically bombarded with electrons in a process called Electron Impact (EI) ionization, which causes the molecules to fragment in a reproducible manner. The resulting charged fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each fragment, generating a mass spectrum that serves as a molecular fingerprint for the compound. The mass spectrum of docosenoic acid methyl ester would exhibit a characteristic molecular ion peak (M+) and specific fragmentation patterns that allow for its unambiguous identification. The total ion chromatogram (TIC) plots the total ion intensity against retention time, with each peak representing a different compound. semanticscholar.org

Table 1: Representative GC-MS Operating Parameters for FAME Analysis

Parameter Typical Setting
Column Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a polyethylene glycol or dimethylpolysiloxane stationary phase.
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min).
Oven Program Initial temperature of 70°C, ramped to 220-260°C.
Injector Temp. 240-270°C.
Ionization Mode Electron Impact (EI) at 70 eV.

| MS Scan Range | 50-500 m/z. |

High-Performance Liquid Chromatography (HPLC) for Lipid Analysis

High-performance liquid chromatography (HPLC) is another essential tool for lipid analysis, offering distinct advantages over GC, particularly for separating isomers and analyzing lipids without prior derivatization. hplc.eunih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for fatty acid separation. In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase.

HPLC is particularly powerful for the separation of geometric (cis/trans) isomers of unsaturated fatty acids. While standard C18 columns can struggle with these separations due to the similar hydrophobicity of the isomers, specialized columns can achieve better resolution. For instance, the separation of cis- and trans-isomers of 22:1 FAMEs (a class that includes this compound) has been successfully achieved using a COSMOSIL Cholester C18 column with acetonitrile (B52724) as the mobile phase. hplc.eunih.gov This demonstrates the capability of HPLC to provide detailed isomeric information that can be challenging to obtain by GC-MS alone.

Detection in HPLC can be accomplished by various means, including UV detectors (if the fatty acids are derivatized with a UV-absorbing tag) or more universal detectors like the Evaporative Light Scattering Detector (ELSD). hplc.eu

Table 2: Example HPLC Conditions for Separation of C22:1 FAME Isomers

Parameter Setting Reference
Column COSMOSIL Cholester C18 (4.6 mm I.D. x 250 mm) nih.gov
Mobile Phase Acetonitrile nih.gov
Mode Isocratic nih.gov

| Detection | UV Spectrophotometry or ELSD | hplc.eunih.gov |

Hyphenated Techniques (e.g., LC-MS) in Lipidomics

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a cornerstone of modern lipidomics, the large-scale study of lipids. This hyphenated technique combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of MS detection. uva.nl A significant advantage of LC-MS for lipid analysis is that it often does not require the derivatization step needed for GC-MS. nih.gov

In an LC-MS system, lipids are first separated based on their physicochemical properties (e.g., polarity, chain length, degree of unsaturation) using an LC column, typically a reversed-phase C18 or C8 column. nih.gov The eluent from the column is then introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is the most common ionization technique for LC-MS-based lipidomics, as it is a "soft" ionization method that minimizes fragmentation and typically produces intact molecular ions (e.g., [M-H]⁻ in negative ion mode). youtube.com

This approach is highly effective for analyzing complex mixtures, as the chromatographic separation reduces the phenomenon of ion suppression, where the ionization of less abundant lipids is hindered by the presence of high-abundance species. youtube.com The high mass accuracy and resolution of modern mass spectrometers (like Orbitrap or Time-of-Flight instruments) allow for the confident identification of a vast number of lipid species, including those containing this compound, within a single analytical run. uva.nl The combination of retention time from the LC and the accurate mass-to-charge ratio from the MS provides a high degree of confidence in compound identification.

Sample Preparation and Derivatization Strategies for this compound

The quality of analytical data is heavily dependent on the sample preparation process. For this compound and other fatty acids, this involves extraction from the sample matrix and, for GC-based analysis, chemical derivatization to ensure suitability for the technique.

Fatty Acid Methyl Ester (FAME) Preparation for Enhanced Volatility

To analyze this compound by GC, its carboxyl group must be derivatized to reduce its polarity and increase its volatility. The most common derivatization method is the conversion of the fatty acid to its corresponding fatty acid methyl ester (FAME). sigmaaldrich.com This is typically achieved through esterification or transesterification reactions.

Several reagents are effective for this purpose:

Boron Trifluoride (BF3)-Methanol: This is a widely used and effective acid catalyst for both esterification of free fatty acids and transesterification of acyl lipids. sigmaaldrich.comnih.gov The reaction is typically performed by heating the lipid sample with a 12-14% solution of BF3 in methanol (B129727). sigmaaldrich.com

Methanolic HCl or H2SO4: Acidic solutions of hydrogen chloride or sulfuric acid in methanol are also common and effective catalysts. A sulfuric acid-methanol method has been shown to be successful for derivatizing very long-chain fatty acids, making it a suitable choice for this compound. gerli.com

Base-Catalyzed Transesterification: Reagents like sodium hydroxide (B78521) or potassium hydroxide in methanol can be used for rapid transesterification of triglycerides and phospholipids (B1166683). However, this method is not suitable for esterifying free fatty acids. perlan.com.pl

The general procedure involves dissolving the lipid extract in a solvent like toluene, adding the methylating reagent (e.g., BF3-methanol), and heating the mixture. researchgate.net After the reaction is complete, water is added to stop the reaction, and the FAMEs are extracted into a non-polar solvent such as hexane (B92381). sigmaaldrich.com This hexane layer, containing the FAMEs, is then collected for GC-MS analysis.

Automated High-Throughput Methodologies for Improved Reproducibility and Efficiency

Manual sample preparation, especially for large numbers of samples, can be time-consuming, labor-intensive, and prone to human error, leading to variability in results. perlan.com.plpalsystem.com The automation of sample preparation workflows significantly addresses these challenges, offering improved reproducibility, accuracy, and throughput. bohrium.comthermofisher.com

Robotic workstations, such as the Agilent 7696A Sample Prep WorkBench or the TriPlus RSH SMART autosampler, can automate the entire derivatization process. perlan.com.plthermofisher.com These systems can precisely perform tasks such as liquid dispensing, heating, mixing, and liquid-liquid extraction. perlan.com.pl By automating the derivatization of fatty acids to FAMEs, laboratories can achieve:

Enhanced Reproducibility: Automated systems perform each step with high precision, minimizing variability between samples and batches. palsystem.com Studies have shown that automated methods can improve the relative standard deviation (RSD) by a factor of two compared to manual preparation. perlan.com.pl

Increased Throughput: Automation allows for unattended processing of many samples, significantly reducing the time required for preparation and freeing up operator time. thermofisher.comresearchgate.net

Reduced Reagent Consumption: Automated methods can be scaled down, using significantly smaller volumes of solvents and toxic reagents like BF3, which reduces costs and improves safety. perlan.com.plthermofisher.com

These automated platforms can be programmed to execute standard derivatization protocols, including both acid-catalyzed and base-catalyzed reactions, making them highly versatile for the analysis of this compound in various research and quality control settings. bohrium.comthermofisher.com

Isotopic Labeling and Tracing Techniques for Metabolic Flux Analysis

Isotopic labeling is a powerful methodology for tracing the metabolic fate of this compound within a biological system. This technique involves the use of this compound molecules in which one or more atoms have been replaced with a heavy isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). When introduced to cells or organisms, these labeled molecules can be tracked as they are metabolized.

Metabolic Flux Analysis (MFA) is a computational approach that utilizes data from isotope labeling experiments to quantify the rates (fluxes) of metabolic reactions. nih.govnih.gov By measuring the distribution of isotopes in downstream metabolites, researchers can elucidate the pathways through which this compound is processed and the relative activity of these pathways. nih.gov For instance, if this compound is elongated, desaturated, or undergoes beta-oxidation, the resulting products will incorporate the isotopic label, allowing for the precise measurement of the flux through each of these metabolic routes. frontiersin.org

The workflow for an isotopic labeling study of this compound would typically involve the following steps:

Synthesis of Labeled this compound: Chemical or biological synthesis of this compound with a stable isotope at a specific position.

Introduction into the Biological System: The labeled compound is introduced to cell cultures or administered to an organism.

Metabolite Extraction: After a defined period, metabolites are extracted from the system.

Analytical Detection: Mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy is used to detect and quantify the isotopically labeled metabolites. frontiersin.org

Metabolic Flux Analysis: The isotopic labeling patterns are used in computational models to calculate the metabolic fluxes. mdpi.comresearchgate.net

StepDescriptionAnalytical Technique
1Synthesis of Isotopically Labeled this compoundChemical/Biological Synthesis
2Introduction into Biological SystemCell Culture/In vivo Administration
3Metabolite ExtractionStandard Biochemical Procedures
4Detection of Labeled MetabolitesMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)
5Quantification of Metabolic RatesComputational Metabolic Flux Analysis (MFA)

Lipidomics and Metabolomics Approaches in this compound Research

Lipidomics and metabolomics are comprehensive analytical approaches that aim to identify and quantify the complete set of lipids (lipidome) and small-molecule metabolites (metabolome) within a biological sample. youtube.com These methodologies are instrumental in understanding the broader physiological and pathological roles of this compound by providing a snapshot of the metabolic state of a cell or organism.

In the context of this compound research, lipidomics can reveal how the presence or metabolism of this specific fatty acid influences the abundance of other lipid species. For example, an increase in this compound levels might lead to alterations in the composition of cell membranes, storage lipids like triacylglycerols, or signaling lipids. nih.gov High-resolution mass spectrometry coupled with liquid chromatography is a cornerstone technique in lipidomics, enabling the identification and quantification of hundreds to thousands of distinct lipid molecules. lipidomics-regensburg.demdpi-res.com

Metabolomics provides a wider view of the metabolic network, assessing not just lipids but also amino acids, organic acids, sugars, and other small molecules. youtube.com This approach can uncover unexpected metabolic pathways affected by this compound or its derivatives. For instance, byproducts of its metabolism could influence central carbon metabolism or amino acid biosynthesis.

ApproachFocusKey Information GainedPrimary Analytical Tools
Lipidomics Comprehensive analysis of lipidsChanges in lipid profiles, identification of novel lipid metabolites of this compoundLiquid Chromatography-Mass Spectrometry (LC-MS)
Metabolomics Comprehensive analysis of small moleculesBroad metabolic shifts, identification of affected non-lipid pathwaysGas Chromatography-Mass Spectrometry (GC-MS), LC-MS, NMR

Structural Elucidation of this compound and its Metabolites (e.g., Oxidative Ozonolysis for Double Bond Position Determination)

The precise determination of the chemical structure of this compound and its various metabolites is fundamental to understanding its biological function. A key structural feature of this fatty acid is the position of its single double bond at the 14th carbon.

Oxidative ozonolysis is a classic and definitive chemical method for determining the location of double bonds within an unsaturated fatty acid. scilit.com The procedure involves reacting the fatty acid with ozone (O₃), which cleaves the double bond. The resulting products are then treated with an oxidizing agent, such as hydrogen peroxide, which converts the initial ozonide intermediates into carboxylic acids.

For this compound, oxidative ozonolysis would yield two primary products:

Tetradecanoic acid: A 14-carbon saturated fatty acid formed from the carboxylic end of the molecule.

Octanedioic acid: An 8-carbon dicarboxylic acid formed from the methyl end of the molecule.

The identification of these specific products unequivocally confirms that the double bond was located between the 14th and 15th carbon atoms of the docosanoic acid backbone. The resulting fragments are typically analyzed by gas chromatography-mass spectrometry (GC-MS) for positive identification.

ReactantReagentsProductsAnalytical Method for Products
This compound1. Ozone (O₃) 2. Oxidizing Agent (e.g., H₂O₂)Tetradecanoic acid, Octanedioic acidGas Chromatography-Mass Spectrometry (GC-MS)

This method is also invaluable for the structural elucidation of metabolites of this compound. For instance, if this compound is elongated to a 24-carbon fatty acid, oxidative ozonolysis would help determine if the original double bond was retained and at what new position it resides.

Biotechnological Production and Sustainable Sourcing of Docos 14 Enoic Acid

Microbial Production Systems and Strain Engineering

The production of docos-14-enoic acid and other very-long-chain monounsaturated fatty acids (VLC-MUFAs) through microbial fermentation offers a promising and sustainable alternative to traditional plant-based extraction. Microorganisms, particularly oleaginous yeasts and fungi, can be cultivated in controlled environments, allowing for consistent and scalable production. Advances in metabolic and genetic engineering have enabled the modification of these microbial systems to enhance the yield and purity of desired fatty acids.

Genetic Engineering Strategies for Enhanced this compound Yields in Microorganisms (e.g., yeast, fungi)

Metabolic engineering of oleaginous yeasts, such as Yarrowia lipolytica, has been a primary focus for producing this compound's isomer, erucic acid (C22:1). These strategies often involve a multi-pronged approach to channel metabolic flux towards the synthesis and accumulation of very-long-chain fatty acids (VLCFAs). A common starting point is the overexpression of genes encoding enzymes crucial for the fatty acid elongation cycle. For instance, the overexpression of a 3-ketoacyl-CoA synthase (KCS), such as TaFAE1 from Thlaspi arvense, is a key step to initiate the elongation of oleic acid (C18:1) to longer chain fatty acids. nih.govnih.gov

To further enhance production, engineers often block competing metabolic pathways. One critical target is the Δ12 desaturase, encoded by the FAD2 gene, which converts oleic acid into polyunsaturated fatty acids. Deleting this gene increases the availability of the C18:1 precursor for the elongation pathway. nih.gov Similarly, preventing the degradation of the newly synthesized fatty acids through β-oxidation is crucial. This can be achieved by deleting genes encoding key enzymes in this pathway, such as the multifunctional enzyme (MFE1). nih.govnih.gov

Another successful strategy is to improve the incorporation of the target fatty acid into triacylglycerols (TAGs), which are the primary storage form of lipids. This involves overexpressing diacylglycerol acyltransferases (DGATs). Studies have shown that specific DGATs, like YlDga1p in Y. lipolytica, have a beneficial effect on VLCFA accumulation. nih.govnih.gov By combining these strategies—overexpressing elongation enzymes, blocking competing pathways, and enhancing TAG synthesis—researchers have successfully engineered strains of Y. lipolytica capable of producing significant quantities of VLCFAs, with erucic acid being a major component. nih.gov In one engineered strain, these modifications resulted in the production of 120 µg of VLCFAs per gram of biomass, accounting for 34% of the total fatty acids. nih.govnih.gov

Similar genetic modifications have been applied to other oleaginous fungi. For example, inserting a KCS gene into the genome of Rhodosporidium toruloides has enabled the production of oils rich in erucic acid and nervonic acid. researchgate.net

Genetic Modification StrategyTarget Gene/EnzymeHost OrganismEffect on Erucic Acid (C22:1) Production
Overexpression of Elongase 3-ketoacyl-CoA synthase (TaFAE1)Yarrowia lipolyticaEnables synthesis of C20-C24 fatty acids from C18:1. nih.govnih.gov
Blocking Desaturation Deletion of Δ12 desaturase (FAD2)Yarrowia lipolyticaIncreases availability of C18:1 precursor. nih.gov
Enhancing Storage Overexpression of Diacylglycerol acyltransferase (YlDga1p)Yarrowia lipolyticaImproves accumulation of VLCFAs in triacylglycerols. nih.govnih.gov
Blocking Degradation Deletion of Multifunctional enzyme (YlMFE1)Yarrowia lipolyticaPrevents β-oxidation of newly synthesized VLCFAs. nih.govnih.gov
Combined Approach Δmfe, pTEF-YlDGA1, 8UAS-pTEF-TaFAE1Yarrowia lipolyticaProduced 120 µg of VLCFAs/g biomass, constituting 34% of total fatty acids. nih.govnih.gov
Heterologous Expression 3-ketoacyl-CoA synthase (KCS)Rhodosporidium toruloidesEnabled production of oils rich in erucic acid and nervonic acid. researchgate.net

Optimization of Fermentation Processes and Culture Conditions

Optimizing fermentation conditions is critical to maximizing the productivity of genetically engineered microbial strains. Key parameters that are typically fine-tuned include temperature, pH, aeration (dissolved oxygen levels), and nutrient feeding strategies. The composition of the culture medium, including the carbon source, nitrogen source, and the presence of trace elements, also plays a significant role in lipid accumulation. researchgate.net

For the production of this compound and related VLCFAs, maintaining a high carbon-to-nitrogen ratio in the medium is a common strategy to induce oleaginicity in fungi and yeasts, shifting their metabolism towards lipid synthesis. nih.gov The choice of carbon source can also influence fatty acid profiles.

Furthermore, process optimization can involve the addition of specific accelerants or precursors to the fermentation broth. For example, in the production of erucamide (B86657) (a derivative of erucic acid) by Bacillus megaterium, the addition of Tween 80, Ca²⁺, colza oil (a source of erucic acid), and chloroform (B151607) was found to significantly increase the product yield. mdpi.comresearchgate.net Univariate and orthogonal tests identified the optimal concentrations of these additives, leading to a 32.59% increase in erucamide content compared to the control group. mdpi.com While this example is for a derivative, it highlights that the addition of surfactants can improve cell permeability and substrate uptake, and providing precursors can directly boost the synthesis of the desired product. mdpi.com

Fermentation ParameterOptimization StrategyRationale/Effect
Temperature & pH Maintain optimal range for specific microbial strain.Balances cell growth and product synthesis to enhance efficiency.
Aeration/Dissolved Oxygen Control agitation and aeration rates.Ensures adequate oxygen supply to prevent metabolic imbalances.
Nutrient Medium Optimize carbon-to-nitrogen ratio.Induces a shift towards lipid anabolism and accumulation in oleaginous microbes. nih.gov
Feeding Strategy Dynamic supplementation of nutrients.Extends the high-yield production phase.
Addition of Accelerants Supplement with surfactants (e.g., Tween 80) and precursors (e.g., colza oil).Can improve substrate uptake, cell permeability, and directly boost the biosynthetic pathway. mdpi.comresearchgate.net

Plant Metabolic Engineering for this compound Accumulation in Oilseeds

Metabolic engineering of oilseed crops, particularly those from the Brassicaceae family like rapeseed (Brassica napus), represents a major avenue for the large-scale production of this compound's isomer, erucic acid. nih.govfrontiersin.org Genetic engineering has been widely used to create new cultivars with desirable fatty acid profiles for both industrial and food applications. frontiersin.org

The biosynthesis of erucic acid in plants involves the elongation of oleic acid (C18:1-ACP) produced in the plastids. nih.gov This elongation occurs in the endoplasmic reticulum and is catalyzed by a fatty acid elongase (FAE) complex. frontiersin.org A key rate-limiting enzyme in this process is the 3-ketoacyl-CoA synthase (KCS), encoded by the FAE1 gene. nih.gov Overexpression of FAE1 genes from various plant sources, such as Crambe abyssinica or Tropaeolum majus, in rapeseed or Arabidopsis thaliana has been shown to increase the erucic acid content to varying degrees. nih.govfrontiersin.org

Similar to microbial engineering, increasing the pool of the oleic acid precursor is a critical step. This is often achieved by down-regulating or silencing the fatty acid desaturase 2 (FAD2) gene, which converts oleic acid to linoleic acid. frontiersin.org Techniques like RNA interference (RNAi) or CRISPR/Cas9-mediated gene editing to inhibit FAD2 have resulted in significant increases in erucic acid levels in B. napus and Thlaspi arvense. frontiersin.org

Another important target for genetic modification is the incorporation of erucic acid into the triacylglycerol (TAG) backbone. In most conventional oilseeds, erucic acid is not incorporated at the sn-2 position of the glycerol (B35011) backbone, limiting its total concentration in the oil to around 66%. The enzyme responsible for acylation at this position, lysophosphatidic acid acyltransferase (LPAAT), typically has low specificity for erucoyl-CoA. Introducing an LPAAT gene from a plant that naturally accumulates high levels of VLCFAs, such as Limnanthes douglasii, can overcome this bottleneck. ocl-journal.orguni-goettingen.de However, studies have shown that while this increases the amount of erucic acid at the sn-2 position, it does not always lead to a significant increase in the total erucic acid content, suggesting other limiting factors. ocl-journal.orguni-goettingen.de

Finally, enhancing the final step of TAG synthesis by overexpressing a suitable diacylglycerol acyltransferase (DGAT) can also contribute to higher accumulation of erucic acid. frontiersin.org

Genetic ModificationTarget GenePlant SpeciesOutcome
Overexpression of Elongase FAE1 from Crambe abyssinicaBrassica carinataErucic acid increased from 35.5% to 51.9%. nih.gov
Inhibition of Desaturase RNAi of FAD2 geneBrassica napusErucic acid increased from 42.25% to 45.62%. frontiersin.org
Inhibition of Desaturase CRISPR/Cas9 of TaFAD2Thlaspi arvenseErucic acid increased from 35% to 40%. frontiersin.org
Enhanced Incorporation into TAG Expression of Ld-LPAATBrassica napusIncreased erucic acid at the sn-2 position of TAGs from 0% to 9-28.3%. ocl-journal.org

Enzymatic Synthesis and Biocatalytic Cascades for this compound and Related Compounds

Biocatalysis, the use of enzymes to perform chemical transformations, offers a highly selective and environmentally friendly approach to synthesizing fatty acids and their derivatives. Lipases are among the most commonly used enzymes in this field due to their stability and broad substrate specificity. They can catalyze esterification and transesterification reactions with high regioselectivity.

While specific examples of the enzymatic synthesis of this compound are not extensively documented in the provided search results, the principles can be applied from related processes. For instance, lipase-catalyzed regioselective transesterification is a key step in the chemoenzymatic synthesis of doxorubicin-14-O-esters. nih.govresearchgate.net This demonstrates the potential of enzymes to modify complex molecules at a specific position, a principle that could be applied to the synthesis or modification of this compound.

Enzymatic cascades, where multiple enzymes work in a one-pot reaction, are being developed to create more complex molecules without the need for isolating intermediates. These cascades can be designed to build molecular complexity in a highly controlled manner, offering a powerful tool for synthesizing novel fatty acid derivatives.

Exploration of Novel Bio-sources for this compound and Related Monounsaturated Fatty Acids

The search for sustainable and efficient sources of this compound and other VLC-MUFAs extends to exploring the natural biodiversity of plants, microorganisms, and marine life.

Naturally, erucic acid (an isomer of this compound) is found predominantly in the seeds of plants belonging to the Brassicaceae (e.g., rapeseed, mustard) and Tropaeolaceae families. nih.gov Some deep-sea fish, such as trout and cod, also contain docosenoic acids, although typically as cetoleic acid, another isomer. nih.gov

Oleaginous fungi are being increasingly recognized as a promising source of various lipids and fatty acids. nih.govmdpi.com Screening studies have identified numerous fungal species capable of accumulating more than 20% of their dry weight as lipids. nih.gov While many studies have focused on polyunsaturated fatty acids, the metabolic machinery of these fungi could potentially be engineered to produce high levels of this compound, as demonstrated by the engineering of R. toruloides. researchgate.net Genera such as Mortierella, Mucor, and Cunninghamella are well-known oleaginous fungi that could serve as chassis organisms for such engineering efforts. mdpi.com

Microalgae represent another vast and largely untapped resource for novel fatty acids. researchgate.netfrontiersin.org They are the primary producers of many long-chain polyunsaturated fatty acids in marine ecosystems and exhibit immense metabolic diversity. researchgate.netmdpi.com While current commercial production from microalgae focuses on omega-3 fatty acids like DHA, their biosynthetic pathways could be manipulated. researchgate.net Simple manipulations of culture conditions can already induce some microalgae species to overproduce specific fatty acids, suggesting their potential as a programmable and sustainable platform for producing this compound. researchgate.net

Future Research Directions and Emerging Paradigms

Elucidation of Undiscovered Biosynthetic and Catabolic Enzymes Specific to Docos-14-enoic Acid

The biosynthesis of this compound, a very-long-chain fatty acid (VLCFA), is understood to occur through the elongation of oleic acid (C18:1). This process takes place in the endoplasmic reticulum and involves a multi-enzyme complex. The initial and rate-limiting step is the condensation of a C2 unit from malonyl-CoA with an acyl-CoA substrate, catalyzed by β-ketoacyl-CoA synthase (KCS). frontiersin.orgocl-journal.org Subsequent reactions in the elongation cycle include reduction by 3-ketoacyl-CoA reductase (KCR), dehydration by 3-hydroxyacyl-CoA dehydratase (HCD), and a final reduction by trans-2,3-enoyl-CoA reductase (ECR). frontiersin.orgresearchgate.net While the general pathway is established, the specific isoforms of these enzymes that exhibit a preference for the intermediates leading to this compound are not fully characterized. Future research is needed to identify and characterize the specific KCS enzymes responsible for the elongation steps from C20:1 to C22:1, which would be crucial for understanding the regulation of this compound production.

The catabolism of this compound, like other VLCFAs, is believed to primarily occur in peroxisomes through β-oxidation, as mitochondria are not equipped to handle fatty acids with chain lengths greater than 20 carbons. nih.govwikipedia.org This process involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA. In humans, the breakdown of erucic acid (an isomer of this compound) involves the long-chain acyl-CoA dehydrogenase enzyme. wikipedia.orghmdb.ca However, the specific enzymes within the peroxisomal β-oxidation pathway that are primarily responsible for the degradation of this compound have not been definitively identified. Elucidating these specific catabolic enzymes and their regulatory mechanisms is a key area for future investigation.

Process Key Enzyme Family/Enzyme Subcellular Location Function
Biosynthesisβ-ketoacyl-CoA synthase (KCS)Endoplasmic ReticulumRate-limiting condensation step in fatty acid elongation.
Biosynthesis3-ketoacyl-CoA reductase (KCR)Endoplasmic ReticulumReduction of the 3-ketoacyl-CoA intermediate.
Biosynthesis3-hydroxyacyl-CoA dehydratase (HCD)Endoplasmic ReticulumDehydration of the 3-hydroxyacyl-CoA intermediate.
Biosynthesistrans-2,3-enoyl-CoA reductase (ECR)Endoplasmic ReticulumFinal reduction to form the elongated acyl-CoA.
CatabolismLong-chain acyl-CoA dehydrogenasePeroxisomeInitial dehydrogenation step in β-oxidation of VLCFAs.

Advanced Structural-Functional Relationship Studies of this compound and Its Derivatization

The long-chain nature of this compound is central to its physical properties and industrial applications. Its derivatives have found utility in various sectors. For instance, amides of erucic acid, an isomer of this compound, are effective slip and antiblocking agents in plastic films. atamanchemicals.comresearchgate.net The long, non-polar carbon chain is thought to reduce friction between polymer layers. Similarly, behenyl alcohol, produced through the hydrogenation of erucic acid, acts as a pour point depressant, which allows liquids to flow at lower temperatures. wikipedia.org

Further research into the structural-functional relationships of this compound and its derivatives is crucial for designing novel molecules with enhanced properties. For example, the synthesis of a series of amide derivatives of 13-docosenoic acid has been explored for their potential as corrosion inhibitors in the oil and gas industry. researchgate.net Quantum chemical density functional theory (DFT) calculations have been employed to predict the efficacy of these derivatives, suggesting that aromatic substitutions can enhance their ability to act as donor-centers for the empty d-orbitals of metal atoms, thereby improving corrosion inhibition. Advanced analytical techniques and computational modeling will be instrumental in elucidating how modifications to the carboxylic acid headgroup or the alkyl chain of this compound can be tailored to optimize performance in specific applications.

Systems Biology and Omics Approaches for Comprehensive Lipid Profiling and Pathway Mapping

Systems biology and omics technologies, such as lipidomics, transcriptomics, and proteomics, offer powerful tools for a comprehensive understanding of this compound metabolism. Lipidomics, which involves the large-scale analysis of lipids, can be used to profile the lipid composition of organisms that produce high levels of this compound, such as Crambe abyssinica. researchgate.netjst.go.jpresearchgate.net Such analyses can reveal the distribution of this compound among different lipid classes (e.g., triacylglycerols, phospholipids) and how its abundance changes under different physiological conditions. For instance, studies on Crambe abyssinica have shown that while erucic acid is abundant in seed oil, it is found in very small amounts in phospholipids (B1166683). jst.go.jp

Integrating lipidomics data with transcriptomic and proteomic data can provide a more complete picture of the metabolic pathways and regulatory networks governing this compound synthesis and degradation. For example, by correlating the expression levels of genes encoding fatty acid elongase enzymes with the abundance of this compound, it may be possible to identify the specific genes responsible for its production. frontiersin.org Furthermore, these integrated approaches can help to identify bottlenecks in metabolic pathways and inform strategies for metabolic engineering to enhance the production of this valuable fatty acid. While comprehensive systems biology studies specifically focused on this compound are still emerging, the application of these approaches to related very-long-chain fatty acids demonstrates their potential.

Development of Novel Biotechnological Platforms for Targeted Production and Derivatization

Significant progress has been made in developing biotechnological platforms for the enhanced production of this compound, primarily through the genetic engineering of oilseed crops. The primary strategy has been to increase the expression of key enzymes in the biosynthetic pathway. Overexpression of the fatty acid elongase 1 (FAE1) gene, which encodes the rate-limiting β-ketoacyl-CoA synthase, has been shown to increase the erucic acid content in various plants. frontiersin.orgnih.gov

Another key target for genetic modification is the enzyme lysophosphatidic acid acyltransferase (LPAAT), which incorporates fatty acids into the sn-2 position of triacylglycerols. Endogenous LPAATs in many plants have low specificity for very-long-chain fatty acids. Introducing an LPAAT with a higher specificity for erucoyl-CoA can lead to a significant increase in the erucic acid content of the seed oil. frontiersin.orgmdpi.com Furthermore, down-regulating competing metabolic pathways, such as the conversion of oleic acid to polyunsaturated fatty acids by silencing the fatty acid desaturase 2 (FAD2) gene, can redirect the metabolic flux towards the production of this compound. frontiersin.org These metabolic engineering strategies have successfully increased the erucic acid content in Crambe abyssinica to over 70%. slu.seresearchgate.net Future work in this area will likely focus on fine-tuning the expression of these and other relevant genes to achieve even higher yields and to produce novel derivatives of this compound in planta.

Gene/Enzyme Target Modification Strategy Organism Outcome
FAE1 (β-ketoacyl-CoA synthase)OverexpressionBrassica napus, Crambe abyssinicaIncreased erucic acid content. frontiersin.orgnih.gov
LPAAT (lysophosphatidic acid acyltransferase)Heterologous expressionBrassica napus, Crambe abyssinicaIncreased incorporation of erucic acid into triacylglycerols. frontiersin.orgmdpi.com
FAD2 (fatty acid desaturase 2)RNA interference (RNAi)Crambe abyssinicaReduced competition for oleic acid, leading to higher erucic acid levels. frontiersin.org

Integration of this compound Research with Broader Lipid Metabolism and Regulatory Networks

Research on this compound is increasingly being integrated into the broader context of lipid metabolism and its complex regulatory networks. The biosynthesis of this compound from oleic acid is in direct competition with the synthesis of polyunsaturated fatty acids, which are also derived from oleic acid. frontiersin.org Understanding the factors that control the partitioning of oleic acid between these two pathways is crucial for manipulating the fatty acid composition of oils.

Q & A

Q. What experimental methodologies are recommended for identifying and characterizing Docos-14-enoic acid in lipid mixtures?

To identify and characterize this compound, researchers should employ nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, focusing on distinguishing the double-bond position (C14) and chain length. Mass spectrometry (MS) with electrospray ionization (ESI) or gas chromatography (GC)-MS can confirm molecular weight and fragmentation patterns. Purity assessments should include high-performance liquid chromatography (HPLC) with UV or evaporative light scattering detection (ELSD), calibrated against certified standards. Cross-referencing spectral data with existing databases (e.g., LIPID MAPS) ensures accuracy .

Q. What are the standard synthetic routes for this compound, and how can side products be minimized?

Common synthetic approaches include the Wittig reaction for selective double-bond formation at C14, using docosanoic acid precursors. To minimize side products (e.g., isomerization or chain shortening), reaction conditions should be tightly controlled: low temperatures (0–4°C), inert atmospheres, and catalysts like palladium on carbon for hydrogenation steps. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization is critical. Purity must be verified using thin-layer chromatography (TLC) and quantified via GC with flame ionization detection (FID) .

Q. How can this compound be accurately quantified in biological samples, and what validation steps are required?

Quantification in biological matrices (e.g., plasma, tissue homogenates) requires lipid extraction via Folch or Bligh-Dyer methods, followed by derivatization (methylation or silylation) for GC-MS analysis. Calibration curves using internal standards (e.g., deuterated analogs) correct for matrix effects. Method validation should assess linearity (R² > 0.99), limits of detection (LOD < 0.1 ng/µL), and recovery rates (85–115%). Cross-validation with liquid chromatography-tandem MS (LC-MS/MS) ensures reproducibility .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activities of this compound across studies?

Conflicting bioactivity data (e.g., anti-inflammatory vs. pro-inflammatory effects) may arise from differences in experimental models, concentrations, or impurity profiles. Researchers should:

  • Perform comparative dose-response analyses across cell lines (e.g., RAW 264.7 macrophages vs. primary human monocytes).
  • Validate compound purity and stability under experimental conditions (e.g., oxidative degradation in cell culture media).
  • Replicate key findings in independent labs using standardized protocols. Statistical meta-analyses of published data can identify confounding variables (e.g., solvent effects, endotoxin contamination) .

Q. What experimental design strategies optimize stability studies of this compound under varying physiological conditions?

Stability studies should simulate physiological environments (e.g., pH 2–8, 37°C) and assess degradation kinetics via HPLC-MS. Key variables include:

  • Oxygen exposure (use of argon atmospheres).
  • Light sensitivity (amber vials, UV-Vis stability testing).
  • Enzymatic hydrolysis (lipase-rich matrices like pancreatic fluid). Accelerated stability testing (e.g., 40°C/75% relative humidity) predicts shelf-life, while Arrhenius modeling extrapolates long-term degradation rates. Include positive controls (e.g., linoleic acid) to benchmark oxidative susceptibility .

Q. How can multi-omics approaches elucidate the mechanistic role of this compound in lipid-mediated signaling pathways?

Integrate lipidomics (LC-MS profiling of lipid species), transcriptomics (RNA-seq of genes like COX-2 or PPAR-γ), and proteomics (SILAC-based quantification of signaling proteins). Use pathway enrichment tools (e.g., KEGG, Reactome) to map interactions. For example, this compound’s modulation of membrane fluidity could be linked to G-protein-coupled receptor (GPCR) activation via molecular dynamics simulations. Data should be cross-validated with knockout models (e.g., CRISPR-Cas9 editing of FADS2) to confirm causality .

Methodological Notes

  • Data Presentation : Raw data (e.g., NMR spectra, chromatograms) should be archived in supplementary materials, while processed data (normalized intensities, statistical outputs) are included in the main text. Use tables to summarize stability parameters (e.g., half-life, degradation products) and figures for pathway diagrams .
  • Ethical Replication : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing protocols on platforms like protocols.io . Cite primary literature for synthetic methods, avoiding non-peer-reviewed sources .
  • Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses addressing data discrepancies. For example, if conflicting bioactivity arises from cell-type specificity, design experiments comparing immortalized vs. primary cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.